N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core fused with a 1,2,4-thiadiazole ring and a 3-methylbenzamide substituent. The synthesis of such compounds typically involves Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution reactions, as seen in related triazole-thiadiazole derivatives .
Properties
IUPAC Name |
N-[3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-12-5-4-6-14(11-12)19(27)22-20-21-18(24-29-20)17-13(2)26(25-23-17)15-7-9-16(28-3)10-8-15/h4-11H,1-3H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSDGLCWDXQHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a compound that integrates multiple pharmacologically active moieties, including a triazole and thiadiazole ring. These structural features suggest potential for diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C16H17N5O2S
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the 1,2,4-thiadiazole moiety is associated with various biological activities:
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.
-
Case Studies :
- A study highlighted that derivatives with a thiadiazole ring showed promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures reported Minimum Inhibitory Concentrations (MIC) ranging from 32.6 μg/mL for certain bacterial strains .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Thiadiazole Derivative | 32.6 | Staphylococcus aureus, Escherichia coli |
| Control (Itraconazole) | 47.5 | Various |
Anticancer Activity
The triazole scaffold is known for its anticancer properties. Compounds containing triazoles have been reported to inhibit various cancer cell lines:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key signaling pathways.
- Case Studies :
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative | 1.2 | HeLa |
| Control (Doxorubicin) | 5.0 | Various |
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
- Research Findings :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole and thiadiazole structures exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific enzymes critical for microbial survival .
Anticancer Properties
N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide has been investigated for its anticancer effects. Research has demonstrated that it can induce apoptosis in cancer cells through the activation of specific pathways such as the caspase cascade . In vitro studies have shown promising results against various cancer cell lines, including breast and colon cancer.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Potential as a Drug Candidate
Due to its diverse biological activities, this compound is being explored as a potential drug candidate for various therapeutic applications. Its ability to interact with multiple biological targets makes it a versatile molecule in drug discovery efforts .
Reaction Conditions
Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to optimize yield and purity.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives showed that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli . The study highlighted the importance of structural modifications in enhancing bioactivity.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The research indicated that the compound's effectiveness was enhanced by its ability to penetrate cell membranes due to its lipophilic nature .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues with Triazole-Thiadiazole Cores
The target compound shares structural motifs with several synthesized analogs (Table 1). For instance, compound 9e () contains a 4-methoxyphenyl-triazole linked to a thiazole-acetamide group, differing in the absence of a benzamide substituent. The docking studies in suggest that triazole-thiadiazole hybrids exhibit strong binding to enzymatic active sites (e.g., α-glucosidase), with substituents like bromophenyl (9c) enhancing affinity due to hydrophobic interactions .
Table 1: Structural and Functional Comparison of Triazole-Thiadiazole Derivatives
Substituent Effects on Bioactivity
- 4-Methoxyphenyl Group : This substituent, present in both the target compound and 9e (), is associated with moderate bioactivity due to its electron-donating methoxy group, which may enhance solubility and target binding .
- Benzamide vs.
Antimicrobial and Enzymatic Activity
- Antimicrobial Potential: Compounds like 10a-j () with nitrobenzamide and triazole groups show moderate activity against E. coli. The target compound’s benzamide and thiadiazole moieties may similarly disrupt bacterial cell walls or enzyme function .
- Enzyme Inhibition : Triazole-thiadiazole hybrids () inhibit α-glucosidase, a therapeutic target for diabetes. The target compound’s thiadiazole ring could mimic substrate binding, as seen in analogous structures .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the 1,2,4-thiadiazole and 1H-1,2,3-triazole moieties in this compound?
- Methodology :
- Thiadiazole formation : Cyclization of thiosemicarbazides in acidic media (e.g., H₂SO₄ or POCl₃) under reflux, as demonstrated in thiadiazole-triazolone syntheses .
- Triazole synthesis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,4-disubstituted triazoles. For 1,2,3-triazoles, optimize solvent (DMF or THF) and catalyst loading (CuI or CuSO₄/ascorbate) to control regiochemistry .
- Coupling steps : Use coupling agents like EDC/HOBt for amide bond formation between the benzamide and thiadiazole-triazole core .
Q. How can structural characterization resolve ambiguities in regioselectivity during triazole ring formation?
- Methodology :
- X-ray crystallography : Definitive confirmation of regiochemistry via single-crystal analysis, as shown for triazole-thiadiazole hybrids .
- NMR spectroscopy : Distinct ¹H NMR signals for H-5 (δ ~7.8–8.2 ppm) and H-4 (δ ~6.9–7.5 ppm) in 1,2,3-triazoles. ¹³C NMR confirms substitution patterns via carbonyl (C=O, δ ~165–170 ppm) and triazole (C-N, δ ~140–150 ppm) peaks .
- IR spectroscopy : Monitor C=O stretches (~1680 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
Q. What in vitro assays are appropriate for preliminary biological evaluation, and how should contradictory activity data be addressed?
- Methodology :
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Address discrepancies by standardizing inoculum size and solvent controls (DMSO ≤1% v/v) .
- Enzyme inhibition : Use fluorometric assays for α-glucosidase (pH 6.8, 37°C) or lipase (pH 7.4, porcine pancreatic lipase). Normalize activity to positive controls (e.g., acarbose for α-glucosidase) .
- Data reconciliation : Repeat assays in triplicate, assess statistical significance (p < 0.05 via ANOVA), and cross-validate with orthogonal methods (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps. For example, DMF enhances thiadiazole ring closure at 120°C .
- Catalyst tuning : Optimize CuAAC with ligand systems (e.g., TBTA for Cu(I) stabilization) to reduce side products .
- Purification : Use gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (EtOH/H₂O) for intermediates. Monitor purity via HPLC (C18 column, 220 nm) .
Q. What computational approaches predict binding modes and guide structure-activity relationship (SAR) studies?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target enzymes (e.g., α-glucosidase). Validate poses with RMSD <2.0 Å against X-ray structures .
- QSAR modeling : Apply Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (HOMO/LUMO, Mulliken charges) with bioactivity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with NADPH oxidase) .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be enhanced through structural modifications?
- Methodology :
- LogP optimization : Introduce hydrophilic groups (e.g., piperazine or morpholine) to the benzamide moiety to reduce LogP from >3 to 1–2 .
- Metabolic blocking : Replace labile methyl groups with fluorine atoms at the 4-methoxyphenyl ring to slow CYP450-mediated oxidation .
- Prodrug strategies : Synthesize phosphate esters of the triazole-thiadiazole core for improved aqueous solubility .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- ADME profiling : Perform hepatic microsomal stability assays (human/rat, 1 mg/mL protein) to identify metabolic hotspots. Use LC-MS/MS to quantify parent compound depletion .
- Formulation : Develop nanoemulsions (e.g., Tween-80/PEG) to enhance bioavailability in rodent models .
- PK/PD modeling : Integrate plasma concentration-time profiles with efficacy data (e.g., glucose-lowering in diabetic mice) using Phoenix WinNonlin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
